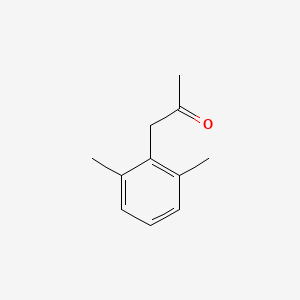

1-(2,6-Dimethylphenyl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-5-4-6-9(2)11(8)7-10(3)12/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHMASPUPRXIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Considerations of 1 2,6 Dimethylphenyl Propan 2 One

IUPAC and Systematic Naming Conventions in Contemporary Organic Chemistry

The unequivocally recognized name for the compound under discussion, as per the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2,6-Dimethylphenyl)propan-2-one . This systematic name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is a ketone. The propane (B168953) backbone is numbered to assign the lowest possible locant to the carbonyl group, hence 'propan-2-one'. The substituent at the first carbon is a 2,6-dimethylphenyl group.

Other synonyms for this compound include (2,6-Dimethylphenyl)acetone and 1-(2,6-dimethylphenyl)acetone. These names, while less formal, are also encountered in chemical literature and databases.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 53012-41-2 |

Tautomerism: Keto-Enol Equilibria and Their Implications in Reaction Systems

Like most ketones possessing an α-hydrogen, this compound can exist in equilibrium with its enol tautomer, 1-(2,6-dimethylphenyl)prop-1-en-2-ol . This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. youtube.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The keto form is generally the more stable and, therefore, the predominant tautomer at equilibrium. masterorganicchemistry.com The stability of the keto form can be attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com The equilibrium can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base (such as water) to form the enol. chemistrysteps.comlibretexts.org In basic conditions, a base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

The formation of the enol or enolate intermediate is significant in many reactions of ketones, as the α-carbon becomes nucleophilic, allowing it to participate in a variety of chemical transformations.

Conformational Analysis of the Alkyl and Aryl Moieties

The conformational flexibility of this compound arises from rotation around the single bonds, specifically the C1-C(aryl) bond and the C1-C2 bond of the propanone chain.

The two methyl groups at the 2 and 6 positions of the phenyl ring create significant steric hindrance. This steric strain forces the phenyl ring to orient itself non-planar relative to the propanone side chain to minimize the repulsive interactions. This twisting of the aromatic ring out of the plane of the side chain is a common feature in ortho-substituted aromatic compounds.

Influence of Aromatic Substitution Pattern on Molecular Geometry

The 2,6-dimethyl substitution pattern on the phenyl ring has a profound impact on the molecular geometry of this compound. The presence of these two ortho methyl groups introduces significant steric bulk around the bond connecting the phenyl ring to the propanone moiety.

This steric hindrance has several consequences:

Restricted Rotation: The free rotation around the C-C bond between the aromatic ring and the side chain is significantly hindered.

Increased Dihedral Angle: To alleviate the steric strain between the ortho-methyl groups and the side chain, the phenyl ring is forced to rotate out of the plane of the propanone group. This results in a large dihedral angle between the plane of the aromatic ring and the plane of the C-C-O of the ketone.

Shielding of the Carbonyl Group: The bulky ortho-substituted phenyl ring can partially shield one face of the carbonyl group from attack by incoming reagents.

These geometric constraints imposed by the 2,6-dimethylphenyl group can influence the compound's chemical reactivity and its interactions with other molecules, such as enzyme active sites. nih.gov

Advanced Synthetic Methodologies for 1 2,6 Dimethylphenyl Propan 2 One

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 1-(2,6-dimethylphenyl)propan-2-one requires precise control over chemical reactions to ensure the desired connectivity and functional group placement.

Friedel-Crafts Acylation Approaches and Modern Variants

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. chemguide.co.uklibretexts.orgchemguide.co.uk In the context of synthesizing this compound, this would involve the reaction of 1,3-dimethylbenzene with an appropriate acylating agent.

A traditional approach would utilize chloroacetone (B47974) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukchemguide.co.ukwordpress.com The reaction proceeds by the formation of an acylium ion intermediate, which then attacks the electron-rich 1,3-dimethylbenzene ring. The methyl groups on the benzene (B151609) ring direct the incoming acyl group primarily to the 4-position, yielding the desired product. The reaction is typically carried out by carefully adding the acyl chloride to a mixture of the aromatic compound and the Lewis acid catalyst, followed by heating to complete the reaction. chemguide.co.ukchemguide.co.uk

However, classical Friedel-Crafts reactions can sometimes be complicated by side reactions. wordpress.com Modern variants often focus on milder catalysts and conditions to improve selectivity and reduce waste. While specific examples for this compound are not extensively documented in the provided results, the general trend in Friedel-Crafts chemistry is towards more environmentally benign and efficient processes.

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium Chemistry)

Organometallic reagents provide a powerful alternative for constructing the aryl-ketone framework.

Grignard Reagents: The synthesis can be envisioned through the reaction of a Grignard reagent derived from a halogenated 2,6-dimethylbenzene with an acetone (B3395972) derivative. For instance, 2,6-dimethylphenylmagnesium bromide can be prepared and subsequently reacted with a suitable electrophile. sigmaaldrich.comchemrxiv.org The reaction of this Grignard reagent with an appropriate acetone equivalent would lead to the formation of the target ketone after an acidic workup. askfilo.com Grignard reagents are known to react with acid derivatives like acid halides and anhydrides to produce ketones, though controlling the reaction to prevent further addition to form a tertiary alcohol can be a challenge. quora.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds offer high reactivity. masterorganicchemistry.com 2,6-Dimethylphenyllithium could be generated and reacted with an appropriate electrophile to furnish the desired ketone. Organolithium reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.com

| Reagent Type | Precursor | Key Intermediate | Electrophile Example |

| Grignard | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylmagnesium bromide | Acyl chloride |

| Organolithium | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenyllithium | Acetaldehyde derivative |

Transition Metal-Catalyzed Coupling Reactions for Aryl-Ketone Linkages

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.govthieme-connect.comrsc.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. harvard.edulibretexts.orgresearchgate.netorganic-chemistry.org For the synthesis of this compound, one could couple 2,6-dimethylphenylboronic acid with a halo-propanone derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. harvard.edulibretexts.org The use of stable and easily handled boronic acids makes this an attractive method. harvard.edu

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. thieme-connect.comrsc.orgresearchgate.netrsc.org A plausible route to an aryl ketone like this compound could involve the arylation of an enol ether or an allylic alcohol, followed by hydrolysis or isomerization to the ketone. thieme-connect.comrsc.org For example, coupling 2,6-dimethylphenyl iodide with an appropriate vinyl ether could yield an intermediate that is then converted to the target ketone.

Carbonylative Coupling: A powerful strategy involves the introduction of a carbonyl group (CO) during the coupling reaction. nih.gov For instance, a three-component coupling of an aryl halide (e.g., 2,6-dimethylphenyl iodide), an organometallic reagent, and carbon monoxide can directly form the aryl ketone. nih.gov

| Coupling Reaction | Aryl Source | Propanone Source | Catalyst System |

| Suzuki-Miyaura | 2,6-Dimethylphenylboronic acid | Halo-propanone | Pd catalyst, base |

| Heck | 2,6-Dimethylphenyl halide | Vinyl ether/Allyl alcohol | Pd catalyst, base |

| Carbonylative | 2,6-Dimethylphenyl halide | Organometallic reagent, CO | Pd catalyst |

These transition metal-catalyzed methods often offer high functional group tolerance and milder reaction conditions compared to classical methods. researchgate.net

Rearrangement Reactions Leading to Propanone Skeleton Formation

Certain molecular rearrangements can be strategically employed to construct the desired propanone skeleton. bdu.ac.inberhamporegirlscollege.ac.insolubilityofthings.comwiley-vch.de

Pinacol (B44631) Rearrangement: The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a pinacol) to a ketone or aldehyde. wikipedia.orgspcmc.ac.inlibretexts.orgmasterorganicchemistry.comyoutube.com To synthesize this compound via this route, a precursor diol such as 1-(2,6-dimethylphenyl)propane-1,2-diol would be required. Treatment of this diol with acid would induce a 1,2-hydride or 1,2-alkyl shift to form the target ketone. masterorganicchemistry.com The driving force for this rearrangement is the formation of a stable oxonium ion. berhamporegirlscollege.ac.in

Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org While not a direct route to a saturated ketone, these reactions can provide precursors that could be subsequently reduced to the desired product. The Meyer-Schuster rearrangement typically involves secondary and tertiary propargyl alcohols, while the Rupe rearrangement is a competing reaction for tertiary alcohols. wikipedia.org

Enolate Chemistry in the Formation of the Carbonyl System

Enolate chemistry is fundamental to the formation of carbonyl compounds and the manipulation of their α-carbons. masterorganicchemistry.comfiveable.meorganicchemistrydata.orgvaia.com An enolate is formed by the deprotonation of the α-carbon of a carbonyl compound, creating a nucleophilic species. masterorganicchemistry.comfiveable.me

In the context of this compound synthesis, one could envision the alkylation of an enolate derived from a simpler ketone. For instance, the enolate of 2,6-dimethylphenylacetic acid or its ester derivative could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with a methylating agent. organicchemistrydata.org Alternatively, the enolate of a simpler aryl methyl ketone could be reacted with an appropriate electrophile.

The aldol (B89426) reaction, a cornerstone of enolate chemistry, involves the addition of an enolate to an aldehyde or ketone. libretexts.org A crossed aldol reaction between an enolate derived from a 2,6-dimethylphenyl-containing carbonyl compound and a suitable one-carbon electrophile could also be a viable synthetic route. libretexts.org

Green Chemistry Principles in Synthesis Design

While specific green chemistry applications for the synthesis of this compound are not explicitly detailed in the search results, general principles can be applied. The development of transition metal-catalyzed reactions, particularly those that can be run in more environmentally benign solvents like water or biphasic systems, aligns with green chemistry goals. harvard.edu The use of catalytic rather than stoichiometric reagents, as seen in Friedel-Crafts and transition metal-catalyzed reactions, is a key principle. Furthermore, designing one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can reduce waste and improve efficiency. researchgate.net

Solvent-Free or Environmentally Benign Solvent Approaches

The move away from volatile and hazardous organic solvents is a central theme in green chemistry. For the synthesis of aryl ketones like this compound, which can be prepared via reactions such as Friedel-Crafts acylation, the choice of solvent is critical.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. For instance, heating a mixture of reactants, such as an appropriate aryl precursor and an acylating agent, in the presence of a catalyst without any solvent can lead to the formation of the desired ketone. clockss.org This approach not only eliminates solvent waste but can also lead to simpler work-up procedures and potentially higher reaction rates due to increased reactant concentration. One method involves heating a mixture of an alkyl aryl ketone with reagents like trimethylsulphonium iodide and potassium tert-butoxide, followed by vacuum distillation to isolate the product without the use of any solvent during the reaction or separation. clockss.org

Environmentally Benign Solvents: Where a solvent is necessary, the focus shifts to greener alternatives. Deep Eutectic Solvents (DESs) are emerging as promising media for reactions like the synthesis of 1-arylpropan-2-ones. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors, forming a eutectic mixture with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be recyclable. researchgate.net Research has demonstrated the successful synthesis of 1-arylpropan-2-ones in a choline (B1196258) chloride/urea-based DES, which can act as both the solvent and a promoter for the reaction. researchgate.net The use of DESs can lead to good to moderate yields and the solvent can often be reused for several cycles without a significant drop in catalytic activity. researchgate.net

Another green solvent option is water, which is non-toxic, inexpensive, and non-flammable. While organic reactants often have low solubility in water, techniques such as the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. For example, indium-mediated allylation reactions for the synthesis of related compounds have been successfully performed in water. jk-sci.com

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently atoms from the reactants are incorporated into the final desired product. jk-sci.comnumberanalytics.com It is a key metric in evaluating the "greenness" of a chemical synthesis. rsc.orgprimescholars.com

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, the choice of reaction type significantly impacts the atom economy.

Addition reactions , such as the Diels-Alder reaction, are inherently atom-economical as all the atoms of the reactants are incorporated into the product, leading to a 100% atom economy in theory. jocpr.com

Substitution reactions , a common method for creating aryl ketones, often have lower atom economy due to the formation of stoichiometric byproducts.

Rearrangement reactions are also highly atom-economical. jk-sci.com

A classic route to aryl ketones is the Friedel-Crafts acylation. In a typical synthesis of an aryl ketone via this method, an aromatic compound is reacted with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com While effective, this reaction generates stoichiometric amounts of waste from the catalyst and the leaving group of the acylating agent, thus reducing the atom economy. plymouth.ac.uk

Catalytic Methods for Reduced Waste Generation

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity while being used in small quantities, thereby reducing waste. jk-sci.com

Heterogeneous Catalysts: In the context of Friedel-Crafts type reactions for synthesizing aryl ketones, traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) generate significant aqueous waste during work-up. plymouth.ac.ukbeyondbenign.org A greener alternative is the use of solid acid catalysts, such as zeolites or activated alumina. beyondbenign.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, minimizing waste. For example, graphite (B72142) has been used as a catalyst for the Friedel-Crafts alkylation of p-xylene, eliminating the need for aluminum chloride and its associated aqueous work-up. beyondbenign.org

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods offer alternatives to classical reactions. Palladium-catalyzed carbonylative cross-coupling reactions are an efficient way to synthesize alkyl aryl ketones. chemistryviews.org In one such method, an aryl iodide can be coupled with an unactivated alkyl bromide in the presence of carbon monoxide (which can be generated in situ from formic acid) and a palladium catalyst. chemistryviews.org This approach demonstrates broad substrate scope and can be performed under relatively mild conditions. chemistryviews.org

| Catalyst Type | Example | Advantages in Aryl Ketone Synthesis |

| Heterogeneous Acid Catalyst | Zeolites, Activated Alumina, Graphite | Easy separation and reusability, reduces aqueous waste from work-up. beyondbenign.org |

| Palladium Catalyst | Pd₂(dba)₃/PPh₃ | High efficiency and functional group tolerance, allows for carbonylative cross-coupling. chemistryviews.org |

| Biocatalysts | Enzymes | High selectivity and efficiency under mild conditions. jk-sci.com |

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield of this compound and minimize side reactions, careful optimization of reaction parameters is essential.

Key Parameters for Optimization:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. For instance, in the alkylation of toluene, a related reaction, the reaction temperature is a critical parameter to control for optimal product distribution. researchgate.netresearchgate.net

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without promoting the formation of degradation products or side products.

Catalyst Loading: The amount of catalyst used should be minimized to reduce cost and waste, while still achieving a desirable reaction rate.

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of a more valuable starting material.

Microwave-assisted synthesis is another technique that can enhance yields and dramatically reduce reaction times. The rapid heating provided by microwave irradiation can lead to faster and sometimes cleaner reactions compared to conventional heating.

Purification Techniques and Their Efficacy in Research Contexts

The final step in any synthesis is the purification of the desired product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Distillation: For liquid ketones like this compound, vacuum distillation is a common and effective purification method. clockss.orggoogle.com Lowering the pressure reduces the boiling point of the compound, which is particularly useful for high-boiling point liquids or those that are sensitive to thermal decomposition at atmospheric pressure. google.com

Crystallization: If the ketone is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization is an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and impurities in a suitable solvent system.

Chromatography: For research-scale purifications where high purity is paramount, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through the column. While highly effective, it generates significant solvent waste, making it less ideal for large-scale production from a green chemistry perspective.

Aqueous Washing and Extraction: Simple liquid-liquid extraction and washing with aqueous solutions (e.g., sodium bicarbonate solution) can be used to remove acidic or basic impurities. researchgate.net

| Purification Technique | Principle | Efficacy for Aryl Ketones |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Highly effective for liquid ketones, prevents thermal decomposition. google.com |

| Recrystallization | Separation based on differences in solubility. | Excellent for obtaining high-purity crystalline solids. |

| Column Chromatography | Separation based on differential adsorption. | Provides very high purity, suitable for small-scale research. |

| Aqueous Washing | Removal of soluble impurities by extraction. | Effective for removing acidic or basic byproducts. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 1 2,6 Dimethylphenyl Propan 2 One

Reactivity of the Carbonyl Group

The carbonyl group in 1-(2,6-dimethylphenyl)propan-2-one is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the adjacent methylene (B1212753) and methyl groups, as well as the significant steric hindrance imposed by the ortho-methyl groups on the phenyl ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The accessibility of the carbonyl carbon in this compound to incoming nucleophiles is reduced due to the bulky 2,6-dimethylphenyl group. This steric hindrance can decrease the rate of nucleophilic addition compared to less substituted ketones. askfilo.com

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide. masterorganicchemistry.comyoutube.com For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would be expected to yield a tertiary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Expected Product |

| Hydride | 1. NaBH₄, EtOH2. H₃O⁺ | 1-(2,6-Dimethylphenyl)propan-2-ol |

| Methyl Grignard | 1. CH₃MgBr, Et₂O2. H₃O⁺ | 2-(2,6-Dimethylphenyl)-3-methylbutan-2-ol |

| Cyanide | 1. KCN, H₂SO₄2. H₂O | 2-Hydroxy-2-(2,6-dimethylphenyl)methyl-propionitrile |

Note: The feasibility and yield of these reactions can be significantly impacted by the steric hindrance of the substrate.

Enolate Formation and Subsequent Reactions (e.g., Alkylation, Aldol (B89426) Condensation)

The protons on the carbon atoms alpha to the carbonyl group (α-protons) of this compound are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comkhanacademy.org The resulting enolate is a powerful nucleophile and can participate in a variety of reactions. masterorganicchemistry.comlibretexts.org

Due to the unsymmetrical nature of the ketone, two different enolates can potentially be formed: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon). The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate. masterorganicchemistry.comlibretexts.org

Alkylation: Enolates readily undergo alkylation reactions with alkyl halides in an SN2 fashion. libretexts.orglibretexts.org The alkylation of the enolate of this compound can introduce an alkyl group at the α-position. The regioselectivity of this reaction depends on the specific enolate formed. libretexts.orgresearchgate.net

Aldol Condensation: Enolates can also act as nucleophiles in aldol addition reactions, attacking the carbonyl group of another molecule (which could be another molecule of the same ketone or a different aldehyde or ketone). masterorganicchemistry.comyoutube.com The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to yield an α,β-unsaturated ketone. masterorganicchemistry.com In a mixed aldol reaction, where this compound acts as the enolate source and reacts with an aldehyde like benzaldehyde, the reaction would lead to a crossed aldol product. youtube.commsu.edu

Oxidation Pathways and Derivative Formation

The oxidation of ketones can proceed through various pathways, often requiring strong oxidizing agents. The oxidation of this compound can lead to the formation of carboxylic acids or esters, depending on the reaction conditions. For instance, oxidation with a peroxy acid in a Baeyer-Villiger oxidation would be expected to yield an ester.

The use of specific oxidizing agents like Dess-Martin periodinane can be employed to oxidize corresponding secondary alcohols to the ketone. nih.gov

Reduction Reactions and Resulting Alcohol or Amine Products

The carbonyl group of this compound can be reduced to a secondary alcohol or an amine.

Reduction to Alcohol: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(2,6-dimethylphenyl)propan-2-ol. youtube.com

Reductive Amination: The ketone can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction of the intermediate. For example, reaction with a primary amine (R-NH₂) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would yield a secondary amine. The product of the reduction of 1-(2,6-dimethylphenoxy)propan-2-one can lead to the formation of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine. nih.gov Another related compound is 1-(2,6-Dimethylphenyl-amino)-2-amino-propane. nih.gov

Reactivity of the Aromatic Ring

The benzene (B151609) ring in this compound is substituted with two methyl groups and a propan-2-one group. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.orgmasterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

The two methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org The propan-2-one substituent, containing a carbonyl group, is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. masterorganicchemistry.com

In this compound, the powerful activating and ortho, para-directing effect of the two methyl groups will dominate the regioselectivity. However, the positions ortho to the propan-2-one group are already substituted with methyl groups. Therefore, electrophilic attack is most likely to occur at the para position relative to the propan-2-one substituent (the 4-position of the ring). The steric hindrance from the two ortho-methyl groups and the propan-2-one side chain will also play a significant role in the kinetics of the reaction, potentially slowing it down compared to less hindered aromatic compounds.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2,6-dimethylphenyl)propan-2-one |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromo-2,6-dimethylphenyl)propan-2-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,6-dimethylphenyl)propan-2-one |

Note: The formation of other isomers is possible but expected to be minor due to steric and electronic effects.

Potential for Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgopenstax.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org For the substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. libretexts.orgopenstax.org

In the case of this compound, the phenyl ring is substituted with electron-donating methyl groups, which deactivate the ring towards nucleophilic attack. Therefore, under standard conditions, nucleophilic aromatic substitution is not a favorable reaction pathway. For this compound to undergo such a reaction, the aromatic ring would need to be further substituted with potent electron-withdrawing groups at appropriate positions. While some studies suggest that concerted mechanisms, rather than the traditional stepwise addition-elimination, might be more common than previously thought, especially for heterocyclic systems, the fundamental requirement for activation by electron-withdrawing groups remains. nih.gov

Radical Reactions Involving the Aryl Moiety

The 2,6-dimethylphenyl group can participate in radical reactions. The stability of the resulting radical species often dictates the reaction pathway. For instance, the formation of phenoxyl radicals from sterically hindered phenols, such as those with bulky ortho substituents, has been a subject of study. rsc.org In a broader context, the 3,5-dimethylphenyl group has been shown to be effective in delivering high enantioselectivity in certain radical catalysis reactions, highlighting the influence of methyl substituents on the stereochemical outcome of such transformations. acs.org

The photoenolization of di-ortho-substituted acetophenone (B1666503) derivatives, which are structurally related to this compound, has been investigated using laser flash photolysis. nih.gov This process involves the formation of triplet biradicals and photoenols, with the steric hindrance influencing the lifetimes and intersystem crossing rates of these transient species. nih.gov

Impact of Steric Hindrance from Ortho-Methyl Groups on Reactivity and Selectivity

The two ortho-methyl groups in this compound exert a significant steric effect, known as the ortho effect, which profoundly influences the molecule's reactivity and the selectivity of its reactions. wikipedia.org

Influence on Carbonyl Reactivity

The steric hindrance created by the ortho-methyl groups can impede the approach of nucleophiles to the carbonyl carbon of the propan-2-one side chain. acs.orglearncbse.in This steric shielding can lead to a decrease in the rate of nucleophilic addition reactions at the carbonyl group. In a related context, studies on the photoinduced cycloaddition of benzocyclobutenones with ketones have shown that introducing a methyl group at the ortho position on the benzene ring of acetophenone results in poor reactivity and low yields, likely due to increased steric hindrance. acs.org

However, the activated ketone group in propan-2-one structures can be a crucial pharmacophoric element, capable of forming covalent bonds with the active sites of enzymes. nih.gov The reactivity in such cases is a delicate balance between steric accessibility and the electronic nature of the carbonyl group.

Effects on Aromatic Substitution Rates and Orientations

In electrophilic aromatic substitution reactions, the ortho-methyl groups are activating and ortho-, para-directing. However, the significant steric hindrance they create can hinder substitution at the ortho positions, favoring reaction at the para position. This phenomenon is a well-established aspect of the ortho effect, where steric factors can override the inherent directing effects of substituents. wikipedia.org

In the context of nucleophilic aromatic substitution, as previously discussed, the electron-donating nature of the methyl groups deactivates the ring, making such reactions unfavorable without additional activating groups.

Kinetic vs. Thermodynamic Control in Sterically Hindered Systems

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgucalgary.ca

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. This product arises from the reaction pathway with the lowest activation energy. libretexts.orgucalgary.cayoutube.com

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. Under these conditions, the major product is the most thermodynamically stable one, which corresponds to the lowest energy product. libretexts.orgucalgary.cayoutube.comlibretexts.org

The steric hindrance in this compound can influence the activation energies of different reaction pathways, thereby affecting the product distribution under both kinetic and thermodynamic control. For instance, a sterically demanding transition state will have a higher activation energy, making the formation of the corresponding product slower and less favored under kinetic control. However, if that product is more stable, it may still be the major product under thermodynamic control, provided the system has enough energy to overcome the higher activation barrier and reach equilibrium. uc.edu

Advanced Mechanistic Investigations

Advanced mechanistic studies on related systems provide insights into the behavior of this compound. For example, laser flash photolysis studies on di-ortho-substituted acetophenones have elucidated the dynamics of photoenolization, revealing the formation and decay of transient species like triplet biradicals and photoenols. nih.gov The study determined the activation barrier for the re-formation of the ketone from one of the photoenol isomers. nih.gov Such techniques, combined with computational methods like density functional theory (DFT), are crucial for understanding the intricate reaction mechanisms of sterically hindered ketones. nih.gov

Based on the available information, a detailed article on the chemical reactivity and mechanistic studies of this compound cannot be generated. There is a significant lack of specific research data in the public domain concerning the reaction pathway elucidation using isotopic labeling, kinetic studies and rate law determinations, and transition state analysis for this particular compound.

Therefore, it is not possible to provide a professional and authoritative article that adheres to the provided outline and content requirements due to the absence of foundational research data on the chemical reactivity of this compound.

Derivatives and Analogues of 1 2,6 Dimethylphenyl Propan 2 One

Synthesis and Transformation to Amine Derivatives

The conversion of the ketone functional group in 1-(2,6-dimethylphenyl)propan-2-one into various amine derivatives is a cornerstone of its synthetic utility. This can be achieved through several established chemical pathways, including direct reductive amination and a two-step process involving oxime formation and subsequent reduction.

Reductive Amination Pathways

Reductive amination is a direct and efficient method for converting ketones into amines. This process involves the initial reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of primary amines from this compound, ammonia (B1221849) is used as the nitrogen source.

The reaction is typically carried out in the presence of a reducing agent. Common laboratory-scale reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine intermediate over the initial ketone. organic-chemistry.orgorganic-chemistry.org Industrial-scale synthesis may employ catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. libretexts.org This method is exemplified by the commercial production of amphetamine from phenyl-2-propanone, a structurally similar ketone. libretexts.org

The general pathway can be described as follows:

Imine Formation: The carbonyl group of this compound reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form a primary imine.

Reduction: The imine is then immediately reduced by the chosen reducing agent to yield 1-(2,6-dimethylphenyl)propan-2-amine.

The use of primary or secondary amines in place of ammonia can similarly yield N-substituted secondary or tertiary amine derivatives, respectively, highlighting the versatility of this method. nih.gov

Table 1: Reagents for Reductive Amination

| Amine Source | Reducing Agent | Product Type |

|---|---|---|

| Ammonia | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Primary Amine |

| Primary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Secondary Amine |

| Secondary Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Tertiary Amine |

Oxime Formation and Subsequent Reduction

An alternative, two-step route to the primary amine involves the formation and subsequent reduction of an oxime intermediate. This method avoids the direct handling of ammonia and uses stable, easily handled reagents.

First, this compound is reacted with hydroxylamine (B1172632) (NH₂OH), typically in the form of hydroxylamine hydrochloride with a base, to form this compound oxime. This reaction is a standard condensation of a ketone with a hydroxylamine derivative.

The resulting oxime can then be reduced to the primary amine, 1-(2,6-dimethylphenyl)propan-2-amine. A variety of reducing agents are effective for this transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) can achieve this reduction. stackexchange.comchemicalforums.com Alternatively, catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium under a hydrogen atmosphere. utc.edursc.org This approach is often preferred for its milder conditions and operational simplicity. The reduction cleaves the N-O bond and reduces the C=N double bond. stackexchange.com

Table 2: Conditions for Oxime Reduction to Primary Amine

| Reagent/Catalyst | Solvent | Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Typically reflux |

| Raney Nickel | Ethanol or 2-Propanol | H₂ atmosphere or transfer hydrogenation |

| Palladium on Carbon (Pd/C) | Water, Ethanol | H₂ atmosphere, mild conditions |

Aziridine (B145994) Synthesis from Related Intermediates

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are valuable synthetic intermediates. A derivative, 1-(2,6-dimethylphenyl)-2-methyl-aziridine, has been synthesized from an intermediate derived from the corresponding amine. prepchem.com The synthesis proceeds via an intramolecular cyclization of a haloamine.

The reported synthesis involves treating 1-(2,6-dimethylphenyl-amino)-2-chloro-propane with a strong base, such as aqueous sodium hydroxide, in ethanol. prepchem.com The base promotes an intramolecular nucleophilic substitution, where the amino group displaces the chlorine atom to form the aziridine ring. This specific example demonstrates a pathway to this class of derivatives, starting from precursors that can be obtained from this compound via the amine derivatives discussed previously.

Synthesis and Transformations to Hydroxylated Analogues

Introducing hydroxyl groups onto the aromatic ring of this compound creates analogues with altered electronic and solubility properties. The synthesis of such compounds, like 1-(2-hydroxy-4,6-dimethylphenyl)-1-propanone, typically involves multi-step sequences starting from appropriately substituted phenols. researchgate.netnih.gov

A common strategy is the Friedel-Crafts acylation or a related Fries rearrangement of a substituted phenol (B47542). For instance, a di- or tri-hydroxylated benzene (B151609) derivative can be acylated to introduce the propanone side chain. A known synthesis of 1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone involves the deprotection of methoxymethoxy-protected phenol precursors. prepchem.com This indicates that direct hydroxylation of the pre-formed this compound ring is challenging due to the directing effects of the existing substituents and the potential for oxidation of the ketone. Therefore, syntheses usually construct the molecule from a pre-hydroxylated aromatic starting material. prepchem.comnih.gov

Carbonyl Derivatives: Hydrazones, Oximes, and Ketal/Acetal Formation

The carbonyl group of this compound is a key site for derivatization, readily undergoing condensation reactions to form a variety of derivatives, including hydrazones and oximes, as well as being protected as ketals or acetals.

Hydrazones: These compounds are formed by reacting the ketone with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). The reaction is a condensation that eliminates a molecule of water to form a C=N-N bond. soeagra.com The resulting hydrazones can be stable crystalline solids and serve as important intermediates for further reactions. soeagra.comjocpr.com

Oximes: As discussed in section 4.1.2, oximes are synthesized through the condensation of the ketone with hydroxylamine. soeagra.com These derivatives are not only intermediates for amines but are also studied in their own right.

Ketal/Acetal Formation: To protect the reactive carbonyl group during subsequent chemical transformations, it can be converted into a ketal (or acetal). This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction is reversible, and the ketone can be regenerated by treatment with aqueous acid, making ketals effective protecting groups.

Functionalization of the Aromatic Ring for Novel Derivatives

The 2,6-dimethylphenyl group provides a stable aromatic core that can be further functionalized to create a diverse range of novel derivatives. The two methyl groups on the ring are ortho-, para-directing for electrophilic aromatic substitution, but they also provide significant steric hindrance, which influences the position of incoming substituents.

Standard electrophilic aromatic substitution reactions can be applied, although reaction conditions may need to be optimized to overcome steric hindrance. wikipedia.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Bromine or chlorine can be introduced onto the ring using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group.

Furthermore, the synthesis of compounds like N-(2,6-dimethylphenyl)chloroacetamide demonstrates a practical route to more complex derivatives. sigmaaldrich.comnih.govchemicalbook.com This intermediate can be used in substitution reactions to attach various other functional groups. For example, it reacts with amines like piperazine (B1678402) to form N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. google.com Modern cross-coupling reactions, such as the Suzuki coupling, also offer powerful methods for forming new carbon-carbon bonds on the aromatic ring, starting from a halogenated derivative. psu.edumdpi.com This allows for the attachment of a wide variety of aryl or alkyl groups.

Structure-Reactivity Relationships in 2,6-Dimethylphenyl-Substituted Ketones and Their Derivatives

The reactivity of ketones is significantly influenced by the electronic and steric nature of their substituents. In the case of 2,6-dimethylphenyl-substituted ketones, the two methyl groups in the ortho positions to the point of attachment of the propanone side chain play a crucial role in dictating the molecule's chemical behavior.

The methyl groups are electron-donating through an inductive effect, which slightly increases the electron density on the benzene ring. libretexts.org However, the most significant impact of the ortho-methyl groups is steric hindrance. This steric bulk can shield the carbonyl group and the benzylic position from attack by reagents, potentially slowing down or preventing reactions that would readily occur in less hindered analogues.

For instance, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile can be impeded by the two ortho-methyl groups. This steric hindrance would likely lead to a lower reaction rate compared to a non-substituted phenylpropanone or a para-substituted analogue.

Similarly, reactions involving the enolate form of the ketone, such as alpha-halogenation or aldol (B89426) condensation, would also be affected. The formation of the enolate may be sterically hindered, and the subsequent reaction of the enolate would also be subject to steric effects from the bulky aryl substituent. Studies on the bromination and detritiation of ortho-substituted acetophenones have shown that while electronic effects can increase the rate of reaction, steric factors also play a complex role.

The directing effect of the acetyl group in electrophilic aromatic substitution is typically meta-directing due to its electron-withdrawing resonance effect. reddit.com However, the strong steric hindrance from the two ortho-methyl groups already present on the ring would make further substitution on the aromatic ring highly challenging, regardless of the electronic effects.

Interactive Table: Inferred Reactivity of this compound

| Reaction Type | Expected Reactivity | Influencing Factors |

| Nucleophilic Addition | Lower than unsubstituted analogues | Steric hindrance from ortho-methyl groups |

| Enolate Formation | Potentially hindered | Steric hindrance around the alpha-carbon |

| Electrophilic Aromatic Substitution | Very low | Steric hindrance from existing methyl groups |

It is important to note that while direct experimental data for this compound is limited, these structure-reactivity relationships can be inferred from the behavior of closely related compounds such as 2',6'-dimethylacetophenone. nist.govbiosynth.comsigmaaldrich.com

Computational and Theoretical Chemistry Studies of 1 2,6 Dimethylphenyl Propan 2 One

Prediction of Reactivity Profiles Based on Computational Parameters:By combining the data from the analyses mentioned above, a comprehensive reactivity profile could be constructed. This would include predictions about the molecule's susceptibility to various types of chemical reactions and the likely products of those reactions.

Without specific research on 1-(2,6-Dimethylphenyl)propan-2-one , it is not possible to provide the detailed findings and data tables as requested. The scientific community has not yet published computational studies that would provide the necessary data to populate the outlined article structure.

In Silico Modeling of Ligand-Receptor Interactions for Chemical Applications (Non-biological)

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics are powerful tools for investigating reaction mechanisms and ligand-catalyst interactions at a molecular level. acs.orgmdpi.com These methods are frequently applied to understand the complexities of transition-metal-catalyzed reactions involving ketones, such as palladium-catalyzed α-arylation. nih.govacs.orgorganic-chemistry.org In such studies, researchers typically model the interaction of a ketone enolate with a metal catalyst, like a palladium complex, to elucidate the reaction pathways, transition states, and the origins of selectivity. acs.orgnih.govacs.org

For instance, computational analyses of the palladium-catalyzed α-arylation of ketones often investigate the energetics of different mechanistic steps, including oxidative addition, transmetalation of the ketone enolate, and reductive elimination to form the C-C bond. acs.orgnih.govacs.org These studies can reveal crucial information about the geometry of the catalyst-substrate complex and the non-covalent interactions that govern the reaction's outcome.

Similarly, in silico models are employed to understand other catalytic transformations of ketones, such as hydrogenation reactions facilitated by Frustrated Lewis Pairs (FLPs). acs.org Computational approaches in this area can predict the viability of a catalytic cycle and detail the interactions between the ketone, the Lewis acid (like B(C6F5)3), and the Lewis base. acs.org

Although these general methodologies are well-established for ketones, the specific application to this compound, with its unique steric and electronic properties conferred by the 2,6-dimethylphenyl group, has not been the subject of published computational studies found in the search. The steric hindrance from the two methyl groups on the phenyl ring would be a significant factor in any ligand-receptor modeling, likely influencing the binding affinity and orientation of the molecule within a catalyst's active site.

Without specific research, it is not possible to present detailed findings or data tables on the in silico modeling of non-biological ligand-receptor interactions for this compound. The scientific community has yet to publish dedicated computational investigations in this particular area.

Analytical Methodologies for the Characterization and Detection of 1 2,6 Dimethylphenyl Propan 2 One in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 1-(2,6-dimethylphenyl)propan-2-one. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the dimethylphenyl ring would appear in a specific region of the spectrum, while the protons of the methyl groups attached to the ring and the protons of the propanone moiety would each have characteristic chemical shifts. The integration of these signals would provide the ratio of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. Each unique carbon atom in this compound, from the carbonyl carbon of the ketone to the distinct carbons of the aromatic ring and the methyl groups, would produce a separate signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | Multiplet | 3H | Aromatic CH |

| ~3.6 | Singlet | 2H | CH₂ |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~207 | C=O (Ketone) |

| ~136 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~50 | CH₂ |

| ~30 | COCH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene (B1212753) groups, as well as C-C stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. When this compound is introduced into a mass spectrometer, it is ionized and then fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₁H₁₄O, with a molecular weight of approximately 162.23 g/mol ). nih.govnih.gov The fragmentation pattern would provide valuable structural information. For instance, a common fragmentation pathway for ketones is the cleavage of the bonds adjacent to the carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands. The spectrum would likely show absorptions due to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis. The compound would be vaporized and passed through a column, with its retention time being a key identifier. GC coupled with a mass spectrometer (GC-MS) would provide both separation and definitive identification.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is widely used in the analysis of organic compounds. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound on the column is influenced by its polarity. HPLC can be used for both analytical and preparative purposes, allowing for the isolation of the pure compound. Studies have shown that aromatic amines, which are related in structure, can be effectively separated and quantified using HPLC. researchgate.net The use of different columns and mobile phases can be optimized to achieve the best separation. mdpi.com

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled |

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled, or hyphenated, techniques are indispensable for the analysis of complex mixtures and the definitive identification of organic compounds. These methods combine a separation technique with a detection technique, most commonly mass spectrometry, to provide both retention time and mass-to-charge ratio data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the analysis of volatile and thermally stable compounds like aryl ketones. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification.

For this compound, the fragmentation pattern would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragments resulting from the cleavage of the propanone side chain and the substituted phenyl ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique used for compounds that are not suitable for GC analysis due to low volatility or thermal instability. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique for analyzing relatively non-polar compounds like ketones. nih.gov

The analysis of aryl ketones and other carbonyl compounds by LC-MS is well-established. nih.gov Often, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to enhance detection and sensitivity. nih.gov For underivatized ketones, the positive ion mode in APCI-MS typically yields a prominent protonated molecule [M+H]+, which serves as the base peak for quantification and identification. nih.gov The application of LC-MS has been successful in quantifying a wide range of aliphatic and aromatic carbonyls in various matrices. nih.gov

Table 1: LC-MS Analysis of Representative Carbonyl Compounds

| Compound Class | Example Compound | Ionization Mode | Typical Observation |

|---|---|---|---|

| Aromatic Ketones | C8-C13 Ketones | APCI (+) | [M+H]+ ion is often the base peak nih.gov |

| Aliphatic Ketones | C5-C9 Ketones | APCI (+) | [M+H]+ ion is often the base peak nih.gov |

| Dicarbonyls | C6 Dicarbonyl | APCI (+) | Enhanced detection with derivatization nih.gov |

| Quinones | C6-C14 Quinones | APCI (+) | [M+H]+ ion observed nih.gov |

This table summarizes general findings for classes of carbonyl compounds analyzed by LC-MS, as specific data for this compound is not detailed in the provided results.

X-ray Crystallography for Solid-State Structural Determination of Analogues/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not described in the provided search results, analysis of its close analogues and derivatives containing the 2,6-dimethylphenyl moiety provides invaluable insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The study of derivatives such as N-(2,6-dimethylphenyl) acetamides reveals detailed structural information. For instance, in 2-azido-N-(2,6-dimethylphenyl)acetamide, the asymmetric unit was found to contain two independent molecules that differ primarily in the orientation of the azidoacetamido group. iucr.org The dihedral angle between the phenyl ring's mean plane and the acetamido group's plane was determined to be approximately 60.6° and 61.4° for the two independent molecules, respectively. iucr.org

Table 2: Crystallographic Data for Selected Analogues of this compound

| Parameter | (2,6-diisopropyl-phenyl)-[6-(2,6-dimethylphenyl)- pyridin-2-yl-methylene]-amine researchgate.net | 2-azido-N-(2,6-dimethylphenyl)acetamide iucr.org |

|---|---|---|

| Compound Formula | C26H30N2 | C10H12N4O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C12/c1 (No. 15) | Pca21 |

| a (Å) | 20.434(2) | 18.067(4) |

| b (Å) | 8.551(1) | 8.847(2) |

| c (Å) | 26.498(2) | 13.918(3) |

| α (°) | 90 | 90 |

| β (°) | 102.889(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 4513.4 | 2226.7(8) |

| Z | 8 | 8 |

| Temperature (K) | 293 | 150 |

| R-factor (Rgt(F)) | 0.062 | - |

This table presents crystallographic data for known derivatives containing the 2,6-dimethylphenyl group to illustrate the type of structural information obtained via X-ray diffraction.

Applications of 1 2,6 Dimethylphenyl Propan 2 One in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

1-(2,6-Dimethylphenyl)propan-2-one serves as a crucial intermediate in the synthesis of more complex molecules. Its chemical structure allows for a variety of transformations, making it a valuable starting point for multi-step synthetic pathways.

One notable application is in the synthesis of mexiletine, a class Ib antiarrhythmic drug. The synthesis involves the reaction of the sodium salt of 2,6-dimethylphenol (B121312) with chloroacetone (B47974) to form 1-(2,6-dimethylphenoxy)-2-propanone. This intermediate is then reacted with hydroxylamine (B1172632) to produce the corresponding oxime, which is subsequently reduced to yield mexiletine. chemicalbook.com Another approach involves the enantiodivergent synthesis of the immediate precursors to (S)- and (R)-mexiletine, namely (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol, from a common chiral precursor derived from D-(+)-mannitol. nih.gov

The ketone functionality of this compound is a key feature that allows for its use in various synthetic transformations. For instance, it can undergo aminomethylation reactions, as seen in the synthesis of novel ketonic Mannich bases. researchgate.net These reactions highlight the utility of the α-carbon to the carbonyl group for forming new carbon-carbon and carbon-heteroatom bonds.

Building Block in the Development of New Organic Reagents and Catalysts

Organic building blocks are fundamental components for the modular assembly of larger molecular architectures. sigmaaldrich.com this compound, with its reactive ketone group and substituted phenyl ring, is an excellent candidate for this role. It can be used to create novel organic reagents and catalysts that are essential for advancing synthetic chemistry. sigmaaldrich.comlifechemicals.com

The development of new catalysts is a continuous endeavor in synthetic chemistry. sigmaaldrich.com The structural framework of this compound can be incorporated into ligand scaffolds for metal-based catalysts. The steric bulk provided by the 2,6-dimethylphenyl group can influence the selectivity and activity of a catalyst, a critical aspect in asymmetric catalysis and other selective transformations.

Furthermore, the ketone can be transformed into other functional groups, such as amines or alcohols, which can then be further functionalized to create a wide array of reagents. For example, the reduction of the ketone to an alcohol, followed by further reactions, can lead to the synthesis of chiral ligands for asymmetric catalysis. The ability to introduce specific functionalities makes it a valuable tool for chemists designing new synthetic methodologies. nih.govthieme.de

Precursor for Advanced Polymeric Materials and Speciality Chemicals

The unique chemical structure of this compound also makes it a promising precursor for the synthesis of advanced polymeric materials and specialty chemicals. The reactivity of the ketone and the potential for functionalization of the aromatic ring allow for its incorporation into polymer backbones or as a pendant group, thereby imparting specific properties to the resulting material.

For instance, the principles of using functionalized building blocks in polymer synthesis can be applied here. researchgate.net The compound could be used to create monomers that, when polymerized, result in materials with tailored thermal, mechanical, or optical properties. The bulky 2,6-dimethylphenyl group can influence the polymer's morphology and chain packing, potentially leading to materials with unique characteristics.

Use in Coordination Chemistry as a Ligand Precursor for Metal Complexes

Coordination complexes consist of a central metal atom or ion bonded to a number of molecules or anions called ligands. thermofisher.com The synthesis of new ligands is a cornerstone of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the nature of the ligands. thermofisher.comresearchgate.net

This compound can be chemically modified to create ligands for a variety of metal ions. The ketone can be converted into a Schiff base or other chelating groups, which can then coordinate to metal centers. The 2,6-dimethylphenyl substituent can play a significant role in the coordination sphere of the metal, influencing its geometry, stability, and reactivity. uci.edu

For example, the synthesis of phosphinoferrocene (B6310582) ligands bearing bulky substituents has been shown to be crucial for their coordination and catalytic behavior. researchgate.net Similarly, modifying this compound to include phosphine (B1218219) or other donor groups could lead to the development of new ligands with interesting coordination properties and potential applications in catalysis. researchgate.net The steric hindrance from the dimethylphenyl group can create a specific pocket around the metal center, which can be exploited for selective catalytic reactions. nih.gov

Application as an Analytical Standard in Chemical Research

In chemical research, the availability of well-characterized analytical standards is essential for the accurate identification and quantification of substances. This compound can serve as such a standard in various analytical techniques.

Its purity can be determined and certified, making it a reliable reference material for methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Researchers can use it to calibrate instruments, validate analytical methods, and as a reference point in the analysis of reaction mixtures or environmental samples where it or its derivatives might be present.

The compound's oxime, 1-(2,6-Dimethylphenoxy)-2-propanone oxime, is noted as a metabolite of Mexiletine, indicating its relevance in metabolic studies where it would be used as a reference standard. pharmaffiliates.com

Below is a table summarizing some of the key properties of related compounds, which are important for their analytical characterization.

| Property | Value | Compound |

| Molecular Weight | 162.23 g/mol | 1-(2,6-Dimethylphenyl)prop-2-en-1-ol nih.gov |

| Molecular Formula | C11H14O | 1-(2,6-Dimethylphenyl)prop-2-en-1-ol nih.gov |

| Melting Point | 214-215°C | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide smolecule.com |

| Molecular Weight | 308.4 g/mol | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide smolecule.com |

Historical Context and Future Directions in 1 2,6 Dimethylphenyl Propan 2 One Research

Evolution of Synthetic Routes and Methodological Advancements

The synthesis of sterically hindered ketones like 1-(2,6-dimethylphenyl)propan-2-one has evolved from classical methods to more sophisticated and efficient strategies. Early approaches often involved multi-step sequences that may have suffered from low yields and the use of harsh reagents. Over time, advancements in organic synthesis have provided more direct and atom-economical routes.

One of the fundamental challenges in synthesizing such compounds is overcoming the steric hindrance imposed by the ortho-substituents on the aromatic ring. This hindrance can impede the approach of reagents to the reaction center. Methodological advancements have focused on the development of highly reactive reagents or catalytic systems that can function effectively despite these steric constraints. For instance, the development of organometallic reagents and specialized catalysts has been instrumental in improving the efficiency of acylation and alkylation reactions on sterically crowded aromatic rings.

Recent developments have also seen the rise of biocatalysis as a powerful tool for the synthesis of sterically hindered chiral ketones. acs.org For example, kinetic resolution processes using ketoreductase (KRED) enzymes have demonstrated high enantioselectivity in producing such ketones. acs.org This biocatalytic approach offers a scalable and environmentally friendly alternative to traditional chemical methods. acs.org

Significant Contributions to Understanding Steric Effects in Aromatic Ketones

The structure of this compound makes it an excellent model compound for studying steric effects in aromatic ketones. The two methyl groups in the ortho positions of the phenyl ring exert significant steric hindrance, which influences the conformation and reactivity of the molecule.

Studies on similar diortho-substituted aromatic carbonyl compounds have shown that the bulky ortho groups can force the carbonyl group out of the plane of the aromatic ring. cdnsciencepub.com This disruption of coplanarity has profound consequences on the electronic properties of the molecule, particularly the resonance stabilization between the carbonyl group and the aromatic ring. cdnsciencepub.com This "steric inhibition of resonance" affects the basicity of the carbonyl oxygen and the spectroscopic properties of the compound. cdnsciencepub.com

The steric hindrance also plays a crucial role in the reactivity of the ketone. For example, it can influence the stereochemical outcome of reactions at the carbonyl group or at the alpha-carbon. The presence of bulky substituents can direct incoming reagents to attack from the less hindered face of the molecule, leading to high levels of stereoselectivity. rsc.org Understanding these steric effects is critical for designing selective synthetic transformations involving aromatic ketones. rsc.org

Emerging Trends in Its Use for Novel Chemical Transformations

While traditionally viewed as a synthetic target, this compound and related sterically hindered ketones are increasingly being explored as synthons for novel chemical transformations. The inherent steric strain within these molecules can be harnessed to drive unique reactions.

One emerging area is the use of these ketones in C-H activation chemistry. scripps.edu By temporarily blocking more reactive sites, the steric bulk can direct catalysts to activate otherwise unreactive C-H bonds, enabling the introduction of new functional groups at previously inaccessible positions. scripps.edu This strategy opens up new avenues for the late-stage functionalization of complex molecules. scripps.edu

Furthermore, the development of innovative one-pot transformations is expanding the utility of aromatic ketones. azom.com Researchers have devised methods to convert aromatic ketones into a variety of other functional groups, such as esters, through sequential reactions that can overcome the stability of the ketone's carbon-carbon bonds. azom.com These advancements are paving the way for more efficient and versatile synthetic strategies. azom.com

Challenges and Opportunities in Sustainable Synthesis of Related Compounds

The synthesis of this compound and its analogues presents challenges related to sustainability and green chemistry. Traditional synthetic methods often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, which can generate significant chemical waste. nih.govresearchgate.net

A key opportunity lies in the development of catalytic and more environmentally benign synthetic methods. researchgate.netnih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as the exploration of alternative reaction media such as water or ionic liquids. researchgate.net Biocatalytic approaches, as mentioned earlier, also align with the principles of green chemistry by operating under mild conditions and often exhibiting high selectivity. acs.orgnih.gov

Moreover, focusing on atom economy—maximizing the incorporation of starting materials into the final product—is a crucial aspect of sustainable synthesis. rsc.org Designing synthetic routes that minimize the formation of byproducts and waste is an ongoing challenge and a significant area of research.

Potential for Exploration in New Chemical Reaction Discoveries

The unique steric and electronic properties of this compound suggest that it holds potential for the discovery of new chemical reactions. The constrained environment around the carbonyl group could lead to unexpected reactivity or selectivity when subjected to various reagents and catalysts.

For instance, the development of cooperative catalytic systems, where two or more catalysts work in concert, could unlock novel transformations of sterically hindered ketones. acs.org Such systems could overcome the high activation barriers associated with reactions at sterically crowded centers. acs.org

The exploration of photochemical and electrochemical methods could also reveal new reaction pathways. These energy sources can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are not feasible with traditional thermal methods. The study of radical-radical coupling reactions under photoredox catalysis for constructing sterically hindered molecules is a testament to this potential. organic-chemistry.org As chemists continue to push the boundaries of reaction discovery, compounds like this compound will undoubtedly serve as valuable probes for uncovering new and exciting chemistry. scripps.edualphagalileo.org

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Dimethylphenyl)propan-2-one, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. Key steps include: